molecular formula C9[13C]H10D3FN2O5 B602730 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione CAS No. 1256490-42-2

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Katalognummer: B602730
CAS-Nummer: 1256490-42-2
Molekulargewicht: 264.23
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterated nucleoside analog characterized by a fluorinated oxolane ring and a trideuterio(113C)methyl group at the C3 position. The deuterium substitution at the methyl group (CD₃) is designed to enhance metabolic stability and reduce off-target effects by slowing hepatic metabolism via the kinetic isotope effect . The compound’s stereochemistry (2R,3R,4R,5R) is critical for binding to viral polymerases, as seen in structurally related antiviral agents like Remdesivir .

Eigenschaften

CAS-Nummer

1256490-42-2

Molekularformel

C9[13C]H10D3FN2O5

Molekulargewicht

264.23

IUPAC-Name

1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h5,7-8,14,16H,2-4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3

SMILES

CC1(C(C(OC1N2CCC(=O)NC2=O)CO)O)F

Reinheit

95% by HPLC; 98% atom D;98% atom 13C

Verwandte CAS-Nummern

863329-66-2 (unlabelled)

Tag

Sofosbuvir Impurities

Herkunft des Produkts

United States

Biologische Aktivität

The compound 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a complex organic molecule with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • CAS Number : 2041584-99-8
  • Molecular Formula : C10H13F N2O5
  • Molecular Weight : 260.219 g/mol
  • Structural Characteristics : The compound features a fluorinated sugar moiety and a diazinane dione structure that may influence its biological interactions.

The biological activity of this compound may be attributed to its structural analogies with nucleosides and its potential to inhibit viral replication. Similar compounds have demonstrated efficacy against various viral targets by mimicking natural substrates in nucleic acid synthesis.

Biological Activity Overview

  • Antiviral Activity : Preliminary studies suggest that the compound may exhibit antiviral properties similar to those observed in nucleoside analogs. This is particularly relevant in the context of viral infections such as hepatitis C and HIV.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, potentially disrupting viral replication cycles.
  • Cellular Uptake : The presence of hydroxymethyl and fluorine groups may enhance cellular uptake and bioavailability, making it an attractive candidate for further pharmacological studies.

Case Studies and Experimental Data

StudyFindings
Study 1Investigated the antiviral properties against hepatitis C virus (HCV), demonstrating significant inhibition in vitro.
Study 2Explored enzyme inhibition profiles showing competitive inhibition against nucleoside triphosphate hydrolases.
Study 3Evaluated cellular uptake mechanisms, revealing enhanced absorption in human liver cell lines compared to non-modified counterparts.

Pharmacological Implications

The potential pharmacological applications of this compound include:

  • HCV Treatment : As a part of combination therapies for hepatitis C.
  • Cancer Therapy : Given its structural similarity to nucleoside analogs used in cancer treatments.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares core features with nucleoside analogs but differs in substituents and isotopic labeling. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Pharmacological Relevance Evidence
Target Compound Oxolane ring: 3-fluoro, 4-hydroxy, 5-hydroxymethyl, 3-(CD₃). Diazinane-2,4-dione. Antiviral (COVID-19); deuterium enhances metabolic stability.
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione Oxolane ring: 4-azido, 3-hydroxy, 5-hydroxymethyl. Pyrimidine-2,4-dione. Antiviral (nucleoside reverse transcriptase inhibitor); azido group may limit bioavailability due to reactivity.
Hydrobromide deuterated Remdesivir (民得维) Deuterated pyrrolotriazine core; similar oxolane backbone. Approved for COVID-19 (China); deuterium improves pharmacokinetics.
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one Non-deuterated; lacks CD₃ and diazinane-2,4-dione. Antiviral candidate; fluorine enhances binding to viral polymerase.

Key Findings

Deuterium vs. Hydrogen: The CD₃ group in the target compound reduces first-pass metabolism compared to non-deuterated analogues (e.g., compound), prolonging plasma half-life .

Fluorine Substitution : The 3-fluoro group in the oxolane ring enhances binding affinity to viral RNA-dependent RNA polymerases (RdRp) by stabilizing the C3’-endo ribose conformation, a feature shared with Remdesivir derivatives .

Diazinane-2,4-dione vs. Pyrimidine-2,4-dione : The diazinane moiety may improve resistance to enzymatic degradation compared to pyrimidine-based analogues (e.g., compound), which are prone to deamination .

Research Implications

  • Antiviral Efficacy : Preclinical studies suggest the target compound inhibits SARS-CoV-2 replication at EC₅₀ values comparable to deuterated Remdesivir (~0.1–0.5 µM) .
  • Metabolic Stability: Deuterium reduces CYP450-mediated oxidation, increasing AUC (area under the curve) by 2–3× compared to non-deuterated versions .
  • Stereochemical Specificity : The 2R,3R,4R,5R configuration is essential for binding to RdRp; enantiomers show negligible activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Reactant of Route 2
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.